molecular formula C21H31ClN2O B1669488 CP 376395 Hydrochloride CAS No. 1013933-37-3

CP 376395 Hydrochloride

Cat. No.: B1669488
CAS No.: 1013933-37-3
M. Wt: 362.9 g/mol
InChI Key: UDIOZDHQQNYISB-UHFFFAOYSA-N
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Description

CP 376395 hydrochloride is a potent and selective antagonist of the corticotropin-releasing factor receptor 1 (CRF1 receptor). This compound has been shown to play an important role in mediating behavioral and endocrine responses to fear and stress . It is widely used in scientific research to study the CRF1 receptor and its associated pathways.

Scientific Research Applications

CP 376395 hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the CRF1 receptor and its interactions with other molecules.

    Biology: Employed in research to understand the role of the CRF1 receptor in various biological processes, including stress response and behavior.

    Medicine: Investigated for its potential therapeutic applications in treating conditions such as anxiety, depression, and other stress-related disorders.

    Industry: Utilized in the development of new drugs targeting the CRF1 receptor .

Mechanism of Action

CP 376395 hydrochloride exerts its effects by binding to the CRF1 receptor and blocking its activation. This prevents the receptor from interacting with its natural ligand, corticotropin-releasing factor, thereby inhibiting the downstream signaling pathways. The molecular targets involved include various proteins and enzymes associated with the CRF1 receptor signaling cascade .

Safety and Hazards

CP 376395 hydrochloride is classified as having acute toxicity (oral), skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (respiratory tract irritation) . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . In case of contact with skin or eyes, rinse thoroughly with plenty of water and consult a physician .

Biochemical Analysis

Biochemical Properties

CP 376395 Hydrochloride is a potent and selective CRF1 receptor antagonist. It binds at an allosteric site . The Ki values are 12 and >10000 nM for CRF1 and CRF2 receptors respectively . This indicates that this compound has a high affinity for the CRF1 receptor and a low affinity for the CRF2 receptor .

Cellular Effects

This compound attenuates CRF-induced activation of the HPA axis in vivo following i.v. administration . This suggests that this compound can influence cell function by modulating the activity of the HPA axis .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding at an allosteric site on the CRF1 receptor . This binding interaction inhibits the activation of the CRF1 receptor, thereby attenuating the CRF-induced activation of the HPA axis .

Temporal Effects in Laboratory Settings

It is known that this compound is orally active , suggesting that it may have a relatively long half-life and could exert its effects over an extended period.

Dosage Effects in Animal Models

It is known that this compound is orally active , suggesting that it may be effective at relatively low dosages.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CP 376395 hydrochloride involves several steps. The key starting material is 4-pyridinamine, which undergoes a series of reactions including alkylation, methylation, and etherification to form the final product. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and various catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The compound is typically purified using techniques such as recrystallization and chromatography to achieve the desired level of purity .

Chemical Reactions Analysis

Types of Reactions

CP 376395 hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs .

Comparison with Similar Compounds

CP 376395 hydrochloride is unique in its high selectivity and potency for the CRF1 receptor compared to other similar compounds. Some similar compounds include:

Properties

IUPAC Name

3,6-dimethyl-N-pentan-3-yl-2-(2,4,6-trimethylphenoxy)pyridin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O.ClH/c1-8-18(9-2)23-19-12-16(6)22-21(17(19)7)24-20-14(4)10-13(3)11-15(20)5;/h10-12,18H,8-9H2,1-7H3,(H,22,23);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDIOZDHQQNYISB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NC1=C(C(=NC(=C1)C)OC2=C(C=C(C=C2C)C)C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6058716
Record name 4-Pyridinamine, N-(1-ethylpropyl)-3,6-dimethyl-2-(2,4,6-trimethylphenoxy)-, hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6058716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1013933-37-3
Record name 4-Pyridinamine, N-(1-ethylpropyl)-3,6-dimethyl-2-(2,4,6-trimethylphenoxy)-, hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6058716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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